molecular formula C10H21NO2 B13195627 3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-YL)propan-1-OL

3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-YL)propan-1-OL

Cat. No.: B13195627
M. Wt: 187.28 g/mol
InChI Key: APASMPMRXNILHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with an amine source in the presence of a catalyst . The reaction conditions often include specific temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various oxides, ketones, amines, and substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions . It can also interact with cellular receptors, modulating their activity and influencing cellular processes .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

3-amino-2,2-dimethyl-1-(5-methyloxolan-2-yl)propan-1-ol

InChI

InChI=1S/C10H21NO2/c1-7-4-5-8(13-7)9(12)10(2,3)6-11/h7-9,12H,4-6,11H2,1-3H3

InChI Key

APASMPMRXNILHK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C(C(C)(C)CN)O

Origin of Product

United States

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